molecular formula C13H20N2 B12986160 (R)-1-Benzyl-3-ethylpyrrolidin-3-amine

(R)-1-Benzyl-3-ethylpyrrolidin-3-amine

Cat. No.: B12986160
M. Wt: 204.31 g/mol
InChI Key: DMCHUIKZIOTHEZ-CYBMUJFWSA-N
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Description

®-1-Benzyl-3-ethylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and ethylamine.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving a suitable catalyst and specific reaction conditions.

    Chiral Resolution: The chiral resolution of the compound is achieved using chiral catalysts or resolving agents to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of ®-1-Benzyl-3-ethylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-ethylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-Benzyl-3-ethylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-3-ethylpyrrolidin-3-amine: The enantiomer of the compound with different chiral properties.

    1-Benzyl-3-methylpyrrolidin-3-amine: A similar compound with a methyl group instead of an ethyl group.

    1-Benzyl-3-ethylpyrrolidine: A related compound lacking the amine group.

Uniqueness

®-1-Benzyl-3-ethylpyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both benzyl and ethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

(3R)-1-benzyl-3-ethylpyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3/t13-/m1/s1

InChI Key

DMCHUIKZIOTHEZ-CYBMUJFWSA-N

Isomeric SMILES

CC[C@]1(CCN(C1)CC2=CC=CC=C2)N

Canonical SMILES

CCC1(CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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